Benzyl 2-oxopiperidine-1-carboxylate
Overview
Description
Benzyl 2-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H15NO3 . It is used in laboratory chemicals and the manufacture of substances .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 233.10500 .Scientific Research Applications
Synthesis and Chemical Transformations
Intermediate in Pharmaceutical Synthesis
Benzyl 2-oxopiperidine-1-carboxylate derivatives serve as intermediates in synthesizing novel compounds. For instance, they play a crucial role in the production of protein tyrosine kinase Jak3 inhibitors, which are significant in medical research (Chen Xin-zhi, 2011).
Enantioselective Synthesis
These compounds are used in enantioselective synthesis processes, which is vital for creating biologically active compounds with specific chirality. Such processes are fundamental in developing drugs with targeted biological activities (Yaomin Wang et al., 2018).
Stereochemical Studies
this compound derivatives are used to study stereochemical aspects of Michael reactions. This research contributes to understanding molecular structures and reactions in organic chemistry (G. F. Vafina et al., 2003).
Spiropiperidine Templates
These compounds are utilized in the synthesis of spiropiperidine templates, which have applications in SAR studies of β-secretase inhibitors. This is significant in research for Alzheimer's disease treatment (Luis A Martinez-Alsina et al., 2017).
Safety and Hazards
Future Directions
The future directions for Benzyl 2-oxopiperidine-1-carboxylate and its derivatives could involve further exploration of their synthesis methods and mechanisms of action. As the compound is used in laboratory chemicals and the manufacture of substances , advancements in these areas could lead to new applications and discoveries.
Properties
IUPAC Name |
benzyl 2-oxopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGMGCSFOUSKCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455096 | |
Record name | Benzyl 2-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106412-35-5 | |
Record name | Benzyl 2-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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